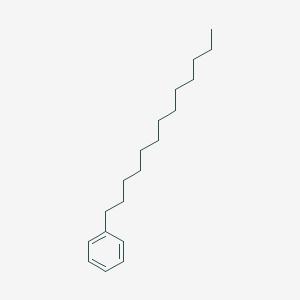

Tridecylbenzene

Description

Contextualization within Petroleum Chemistry and Organic Synthesis

Tridecylbenzene (B89775) holds a significant position at the intersection of petroleum chemistry and organic synthesis. Its production is fundamentally linked to the petroleum refining industry, which provides the primary feedstocks. epa.gov

Petroleum Feedstocks : The synthesis of this compound, along with other linear alkylbenzenes, begins with feedstocks derived from crude oil. epa.goveolss.net Kerosene (B1165875), a major fraction from crude oil distillation, is a primary source of n-paraffins (linear alkanes) with the desired chain lengths (typically C10-C14). researchgate.net These n-paraffins are separated from the kerosene cut and then catalytically dehydrogenated to form linear mono-olefins. researchgate.net

Organic Synthesis : The core synthetic route to this compound is the Friedel-Crafts alkylation reaction. mt.comlumenlearning.com In this electrophilic aromatic substitution, benzene (B151609) is reacted with the corresponding C13 olefin (tridecene) or a C13 chloroalkane in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a proton acid catalyst like hydrogen fluoride (B91410) (HF). mt.comnih.govcerritos.eduetsu.edu

The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich benzene ring. mt.comcerritos.edu The position of the phenyl group attachment along the alkyl chain can vary, resulting in a mixture of isomers. cir-safety.org These isomers are key to the properties of the final products derived from this compound.

The predominant application of this compound is as a chemical intermediate for the production of linear alkylbenzene sulfonates (LAS) . nih.govontosight.aitradchemical.com This involves a sulfonation reaction where the this compound is treated with a sulfonating agent, typically sulfur trioxide (SO₃), to attach a sulfonic acid group (-SO₃H) to the para-position of the benzene ring. acs.orgresearchgate.net The resulting this compound sulfonic acid is then neutralized with a base (e.g., sodium hydroxide) to produce sodium this compound sulfonate, a major anionic surfactant used in detergents and cleaning agents. vurup.skgoogle.comgoogle.com

Interdisciplinary Relevance in Environmental Science and Chemical Engineering

The industrial life cycle of this compound, from its manufacture to its use in consumer products, creates significant points of interest for both environmental science and chemical engineering.

Chemical Engineering : The large-scale production of this compound and its subsequent sulfonation are core chemical engineering processes. The sulfonation of LABs like this compound is often carried out in specialized falling film reactors . acs.orgvurup.skenviro.wiki In these reactors, a thin film of the liquid LAB flows down the walls of tubes while being exposed to a co-current or counter-current stream of diluted sulfur trioxide gas. researchgate.netvurup.sk This design maximizes the surface area for the gas-liquid reaction, allowing for efficient mass and heat transfer, which is critical for controlling this highly exothermic reaction and maximizing the yield of the desired sulfonic acid while minimizing by-product formation. vurup.skuran.ua Mathematical modeling of these reactors is an active area of research to optimize performance and efficiency. enviro.wikiacs.org

Environmental Science : The widespread use of LAS derived from this compound means its environmental fate and transport are of considerable importance. cdc.govdtic.mil While this compound itself has low water solubility, its sulfonated derivatives (LAS) are highly soluble and enter aquatic environments through wastewater streams. nih.govcleaninginstitute.org A key environmental advantage of linear alkylbenzene sulfonates over their earlier, branched-chain counterparts is their enhanced biodegradability . tradchemical.comnih.gov Microorganisms in the environment can degrade the linear alkyl chain of LAS, starting with the terminal methyl group and proceeding via omega- and beta-oxidation. nih.gov However, the rate and extent of biodegradation can be influenced by environmental factors and the specific isomeric composition of the LAS mixture. nih.govinchem.org The potential for aquatic toxicity and the presence of unsulfonated LAB in detergent formulations are ongoing subjects of environmental monitoring and risk assessment. nih.govsci-hub.se

Structure

3D Structure

Properties

IUPAC Name |

tridecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUKOYZUCWLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040784 | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB] | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

654.8 °F at 760 mmHg (USCG, 1999), 346 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999) | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

123-02-4, 29463-64-7, 68648-87-3, 129813-59-8 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkylate 215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6K14656YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Pathways for Tridecylbenzene and Its Derivatives

Industrial Synthesis of Linear Alkylbenzenes (LAB) Precursors Involving Tridecylbenzene (B89775) Isomers

The industrial production of linear alkylbenzenes (LABs), which are precursors to the widely used biodegradable surfactants, linear alkylbenzene sulfonates (LAS), involves a series of sophisticated catalytic processes. cusat.ac.inusda.gov this compound, a key component in the C10-C13 alkylbenzene range, is synthesized through the alkylation of benzene (B151609) with corresponding linear olefins. The generation of these olefin precursors is a critical step, primarily achieved through the catalytic dehydrogenation of n-paraffins.

Catalytic Dehydrogenation of n-Alkanes

The catalytic dehydrogenation of n-alkanes (normal paraffins) is a cornerstone of the modern petrochemical industry, converting abundant and relatively inexpensive saturated hydrocarbons into more valuable olefins. rsc.org This process is particularly crucial for producing the C10-C14 linear olefins required for LAB synthesis. rsc.org The reaction is endothermic, necessitating high temperatures, which can also promote undesirable side reactions like cracking and coke formation. rsc.orgmdpi.com

Platinum-based catalysts, often supported on materials like alumina (B75360) (Al2O3), are highly effective for the dehydrogenation of n-alkanes. researchgate.netacademicjournals.org The mechanism of this reaction has been the subject of extensive research. Kinetic studies on the dehydrogenation of n-dodecane, a close homolog to tridecane, over promoted Pt-Sn/Al2O3 catalysts have been conducted to elucidate the reaction pathways. researchgate.netresearchgate.net These investigations often employ the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the kinetics, where the surface reaction is often the rate-determining step. researchgate.netresearchgate.net The reaction scheme is complex, involving not only the primary dehydrogenation to mono-olefins but also consecutive dehydrogenation to form diolefins and cracking reactions that produce lighter paraffins. researchgate.netresearchgate.net

The addition of promoters, such as tin (Sn), to platinum catalysts is a common industrial practice. mdpi.com Tin is believed to donate electrons to platinum, which in turn reduces the adsorption strength of the product olefins. mdpi.com This facilitates the desorption of olefins from the catalyst surface, thereby increasing selectivity towards the desired mono-olefin products and suppressing further dehydrogenation or cracking. mdpi.com The interaction between platinum and tin can form various alloys, such as Pt3Sn and PtSn, which exhibit different catalytic properties. mdpi.com The formation of these bimetallic clusters is crucial for enhancing catalyst performance. praiseworthyprize.org

Pincer-ligated iridium complexes have also been explored as highly active and selective homogeneous catalysts for alkane dehydrogenation. rsc.orgresearchgate.netillinois.edu The mechanism is thought to involve the initial loss of H2 from the complex, creating a highly reactive 14-electron species that can activate the C-H bonds of the alkane. illinois.edu

A major challenge in the catalytic dehydrogenation of n-alkanes is maximizing the selectivity towards mono-olefins while minimizing side reactions that reduce the yield and deactivate the catalyst. ijcce.ac.ir Key strategies for optimization include:

Suppressing Catalyst Deactivation by Coke Formation: Coke, a carbonaceous deposit, can form on the catalyst surface, blocking active sites and leading to a loss of activity. google.com The formation of coke is promoted by high temperatures and the presence of diolefins, which are more reactive than mono-olefins. ijcce.ac.irgoogle.com Introducing promoters like tin can suppress coke formation by reducing the acidity of the alumina support and altering the electronic properties of the platinum, which disfavors deep dehydrogenation and polymerization reactions. mdpi.comijcce.ac.ir The use of bimetallic catalysts, such as Pt-Sn, has been shown to significantly reduce coke deposition compared to monometallic platinum catalysts. mdpi.com

Controlling Catalyst Acidity: The acidic sites on the alumina support can catalyze undesirable isomerization and cracking reactions. academicjournals.orgijcce.ac.ir To mitigate this, basic promoters like potassium (K) or magnesium (Mg) can be added to neutralize these acid sites, thereby improving selectivity. ijcce.ac.ir

Optimizing Metal Dispersion: A high dispersion of the platinum active sites is essential for achieving high dehydrogenation activity. academicjournals.org The preparation method and the sequence of metal impregnation can significantly influence the dispersion and the interaction between the different metallic components, ultimately affecting the catalyst's performance. academicjournals.org

| Catalyst System | Promoter(s) | Key Optimization Benefit(s) |

| Pt-Sn/γ-Al2O3 | Tin (Sn) | Suppresses coke formation, increases olefin selectivity. mdpi.com |

| Pt-Sn-Mg-K/γ-Al2O3 | Magnesium (Mg), Potassium (K) | Neutralizes acid sites, reduces side reactions and coke formation. ijcce.ac.ir |

| Pt/Al2O3 | - | High dehydrogenation activity, but prone to deactivation. academicjournals.org |

| Pincer-Iridium Complexes | - | High selectivity for terminal olefins in homogeneous catalysis. rsc.org |

Table 1: Catalyst Systems and Optimization Strategies for n-Alkane Dehydrogenation

In addition to catalyst design, the efficiency of the dehydrogenation process is heavily influenced by several key operating parameters:

Hydrogen-Rich Gas Circulation: A common practice in industrial paraffin (B1166041) dehydrogenation is to co-feed hydrogen with the hydrocarbon stream. google.comgoogle.com This hydrogen circulation serves a dual purpose: it dilutes the paraffin feed and, more importantly, suppresses the formation of coke on the catalyst surface. academicjournals.orggoogle.comgoogle.com The presence of hydrogen helps to maintain the platinum in its active metallic state and inhibits the formation of hydrogen-deficient carbonaceous deposits. google.com The molar ratio of hydrogen to hydrocarbon is a critical parameter, with typical ranges being between 3:1 and 8:1. academicjournals.orgresearchgate.netresearchgate.net

Water Supply: The presence of water can also influence the dehydrogenation process. In some novel catalytic systems, water can act as a catalyst itself, with surface-bound hydroxyl radicals participating in the hydrogen abstraction from the alkane. researcher.life This can enable the reaction to proceed at much lower temperatures. researcher.life

Temperature and Pressure: Dehydrogenation is an endothermic reaction, favored by high temperatures. ijcce.ac.ir However, excessively high temperatures promote thermal cracking and coke formation. ijcce.ac.ir Therefore, a compromise is necessary, with typical industrial processes for long-chain alkanes operating at temperatures between 450°C and 500°C. rsc.org The reaction is also favored by low pressure. ijcce.ac.ir

| Process Parameter | Typical Industrial Range | Influence on Dehydrogenation |

| Temperature | 450°C - 500°C | Higher temperatures increase conversion but also side reactions. rsc.org |

| Pressure | 0.17 - 0.30 MPa | Lower pressure favors dehydrogenation equilibrium. researchgate.net |

| H2/Hydrocarbon Molar Ratio | 3:1 - 8:1 | Suppresses coke formation and catalyst deactivation. academicjournals.orgresearchgate.netresearchgate.net |

Table 2: Influence of Process Parameters on n-Alkane Dehydrogenation

Optimization Strategies for Selectivity and Yield (e.g., Suppressing Catalyst Deactivation by Coke Formation)

Dienes Hydrogenation Pathways

During the dehydrogenation of n-paraffins, a certain amount of diolefins is inevitably produced alongside the desired mono-olefins. researchgate.net These diolefins are highly reactive and can lead to the formation of undesirable byproducts and color bodies during the subsequent alkylation step, ultimately reducing the quality of the final LAB product. researchgate.net Therefore, a selective hydrogenation step is often employed to convert the diolefins back into mono-olefins without hydrogenating the valuable mono-olefins to paraffins. researchgate.netgoogle.com

This selective hydrogenation is typically carried out using catalysts such as sulfided nickel-tungsten or palladium-based systems. google.comscispace.com The process requires precise control of reaction conditions, including temperature, pressure, and the hydrogen-to-diolefin molar ratio, to achieve high selectivity. researchgate.net The goal is to saturate the more reactive diolefins while leaving the mono-olefins largely unreacted. google.com

HF-Catalyzed Alkylation of Benzene with Alkenes

Once the linear mono-olefins, including tridecene isomers, are produced and purified, they are reacted with benzene to form linear alkylbenzenes. researchgate.netgoogle.com One of the most established industrial processes for this alkylation step utilizes liquid hydrogen fluoride (B91410) (HF) as a catalyst. researchgate.netgoogle.com

The reaction is a classic Friedel-Crafts alkylation, where the olefin is protonated by the strong acid catalyst to form a carbocation. This carbocation then acts as an electrophile, attacking the benzene ring to form the alkylbenzene product. In the case of tridecene, this results in the formation of various this compound isomers, as the attachment point of the benzene ring can vary along the tridecyl chain. scribd.comsolubilityofthings.com The reaction is typically carried out in the liquid phase under pressure to maintain the HF in its liquid state. google.com The effluent from the alkylation reactor is then sent to a series of fractionation columns to separate the unreacted benzene (which is recycled), the desired LAB product, and heavier byproducts such as dialkylbenzenes. google.com

Studies on Catalyst Activity and Regeneration

The synthesis of linear alkylbenzenes, including this compound, often involves alkylation of benzene with corresponding olefins over a catalyst. The activity and regeneration of these catalysts are critical for process efficiency and economic viability.

One of the significant challenges in these processes is catalyst deactivation. For instance, in processes utilizing catalysts like hydrofluoric (HF) acid, the buildup of heavy aromatic compounds can negatively impact the catalyst's properties. researchgate.net Research has shown that increasing the diene concentration in the feedstock, which leads to the formation of these heavy aromatics, can reduce the relative catalyst activity by 7.5–10.7%. researchgate.net

To counteract this deactivation, catalyst regeneration is employed. Regeneration is a process designed to restore the catalytic activity of a spent catalyst. catalystseurope.org This typically involves thermal treatment to remove substances that coat the surface and block active sites. catalystseurope.orgevonik.com For example, in some industrial processes, a moving belt system is used where the catalyst is transported through multiple regeneration zones with controlled temperatures to burn off carbon and sulfur contaminants. evonik.com This controlled oxidation helps to reopen catalyst pores and recover a significant portion of the original surface area. evonik.com The effectiveness of regeneration can be high, with the potential to restore catalyst activity to 75-90% of a fresh catalyst. evonik.com

Studies have explored optimizing the "reactor-regenerator" system to maintain optimal catalyst activity. By developing mathematical models that account for catalyst deactivation by heavy aromatic compounds, it's possible to determine optimal operating conditions. researchgate.net For example, adjusting the hydrogen-to-feedstock ratio in the upstream dehydrogenation reactor can decrease the concentration of dienes, which in turn reduces the formation of heavy aromatic compounds in the alkylation reactor and lowers the required flow rate of the catalyst to the regeneration unit. researchgate.net

The choice of regeneration method can also be critical. Calcination, a thermal treatment process, has been identified as a suitable method for regenerating certain types of catalysts, such as those based on calcium oxide (CaO). nih.gov This method is often preferred due to its simplicity and the absence of waste solvents or solid byproducts. nih.gov

| Catalyst Type | Deactivating Species | Regeneration Method | Recovered Activity | Source |

| HF Acid | Heavy Aromatic Compounds | Optimized flow to regeneration unit | Not specified | researchgate.net |

| Various | Surface coatings, absorbed species | Thermal Treatment | 75-90% of fresh catalyst | catalystseurope.orgevonik.com |

| CaO-based | Organic impurities, calcium diglyceroxide | Calcination | Up to 97.2% yield in subsequent use | nih.gov |

Formation and Impact of High-Molecular-Mass Aromatic Hydrocarbons

The formation of high-molecular-mass aromatic hydrocarbons, often referred to as heavy aromatic compounds (HAR) or polycyclic aromatic hydrocarbons (PAHs), is a significant consideration in the synthesis of this compound. These compounds are typically formed through side reactions during the alkylation process.

The presence of dienes in the olefin feedstock is a primary contributor to the formation of these heavy aromatics. researchgate.net Thermodynamic analysis of the reactions involved in the alkylation of benzene with C9-C14 olefins has confirmed the reversible formation of these high-molecular-mass aromatic hydrocarbons. researchgate.net The accumulation of these compounds in the reactor has a detrimental effect on the properties of the catalyst, leading to deactivation. researchgate.net

The impact of these heavy aromatics extends beyond catalyst deactivation. In related processes, such as the sulfonation of linear alkylbenzene to produce linear alkylbenzene sulfonic acid (ASA), the presence of light alkylaromatics can lead to the formation of viscous components after dealkylation and polymerization. researchgate.net This increase in viscosity can disrupt the uniformity of the sulfonation process. researchgate.net

The formation of high-molecular-mass compounds is a complex process that can occur through various reaction pathways. One proposed mechanism involves a sequence starting with H-abstraction from an aromatic compound to form a radical. This radical can then react with another molecule or radical to form higher aromatics. utah.edu Iteration of this process can lead to the growth of large molecular structures. utah.edunih.gov

Research into the pyrolysis of methane (B114726) has also provided insights into the formation of PAHs. These studies have developed detailed kinetic mechanisms involving hundreds of species and thousands of reactions to predict the formation of aromatic compounds. researchgate.net The conditions of incomplete combustion, such as an oxygen-deficient environment and temperatures between 650°C and 900°C, favor the production of PAHs. ijaem.net

| Process Condition | Effect on High-Molecular-Mass Aromatics | Consequence | Source |

| Increased dienes in feedstock | Increased formation of heavy aromatics | Catalyst deactivation | researchgate.net |

| High pressure in syngas conversion | Increased proportion of heavy aromatics | Altered product distribution | mdpi.com |

| Incomplete combustion of organic matter | Formation of PAHs | Environmental and process implications | ijaem.net |

Advanced Synthetic Approaches to this compound Derivatives

Targeted Functionalization and Substitution Reactions (e.g., Synthesis of 1,3-Dimethoxy-5-tridecylbenzene)

The synthesis of functionalized this compound derivatives, such as 1,3-dimethoxy-5-tridecylbenzene, allows for the creation of molecules with specific properties and applications. These syntheses often involve multi-step processes starting from readily available precursors.

One approach to synthesizing 5-substituted resorcinols, which are structurally related to the target compound, involves the generation of 3,5-dimethoxybenzyllithium. researchgate.net This organometallic intermediate can be formed through the reductive lithiation of 3,5-dimethoxybenzyl methyl ether. researchgate.net The resulting 3,5-dimethoxybenzyllithium is a stable solution that can be reacted with various electrophiles, including alkyl halides, to introduce the desired substituent. researchgate.net

The synthesis of 1,3-dimethoxy-5-tridecylbenzene itself is a key step in the preparation of other complex molecules. While specific details of its direct synthesis are not extensively documented in the provided sources, the general strategies for creating 5-alkylresorcinol derivatives provide a clear pathway. These methods typically involve the formation of a carbon-carbon bond between a dimethoxybenzene unit and a tridecyl group.

| Starting Material | Key Intermediate/Reagent | Product | Source |

| 3,5-Dimethoxybenzyl methyl ether | 3,5-Dimethoxybenzyllithium | 5-Substituted resorcinols | researchgate.net |

| 3,5-Dimethoxybenzaldehyde | Not specified | 1,3-Dihydroxy-5-tridecylbenzene | molaid.com |

| Orcinol | Dimethyl sulfate | 1,3-Dimethoxy-5-methylbenzene | google.com |

Radical-Mediated Transformations (e.g., Hydroalkylation of Styrenes to this compound Adducts)

Radical-mediated reactions offer a powerful tool for the synthesis of this compound derivatives, particularly through the hydroalkylation of styrenes. These methods allow for the formation of carbon-carbon bonds under mild conditions.

One such strategy employs a boryl radical source, such as BPh4Na, to mediate a halogen atom transfer (XAT) from alkyl halides. rsc.org This generates a carbon-centered radical that can then add to a styrene (B11656) in an anti-Markovnikov fashion, leading to the formation of a C(sp³)–C(sp³) bond. rsc.org This approach is versatile, accommodating not only alkyl iodides but also the less reactive alkyl and aryl bromides as radical precursors. rsc.org

Another radical-mediated approach involves the alkoxypolyhaloalkylation of styrenes. rsc.org In this transformation, a radical initiator, such as 4-methoxybenzenediazonium (B1197204) tetrafluoroborate, facilitates the reaction between a styrene, a polychloroalkane, and an alcohol to synthesize complex polyhaloalkanes. rsc.org

The concept of "radical chain repair" has also been applied to the hydroalkylation of a wide range of unactivated alkenes, including those that are mono-, di-, tri-, and even tetrasubstituted. nih.gov This method overcomes the tendency of substituted alkenes to act as radical chain inhibitors, enabling their effective hydroalkylation with remarkable functional group tolerance. nih.gov

Photoredox catalysis has emerged as another valuable tool for these transformations. For instance, the hydroarylation of functionalized olefins can be achieved by reacting them with DNA-tagged organohalides under blue light irradiation. nih.gov This method allows for the formation of C(sp³)–C(sp²) bonds with full retention of the DNA tag, which is particularly useful in the context of DNA-encoded library synthesis. nih.gov

| Reaction Type | Key Reagent/Catalyst | Substrates | Product Type | Source |

| Boryl radical-mediated hydroalkylation | BPh4Na | Alkyl halides, Styrenes | C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds | rsc.org |

| Alkoxypolyhaloalkylation | 4-Methoxybenzenediazonium tetrafluoroborate | Styrenes, Polychloroalkanes, Alcohols | Polyhaloalkanes | rsc.org |

| Radical chain repair hydroalkylation | Not specified | Polysubstituted unactivated alkenes | Hydroalkylation products | nih.gov |

| Photoredox-mediated hydroarylation | Photoredox catalyst | DNA-tagged organohalides, Olefins | C(sp³)–C(sp²) bonds | nih.gov |

Direct Synthesis Processes Utilizing this compound as a Reaction Solvent (e.g., Trialkoxysilane Synthesis)

This compound's properties, such as its high boiling point and thermal stability, make it a suitable solvent for certain high-temperature reactions. One notable example is its use in the direct synthesis of trialkoxysilanes.

The direct synthesis of trialkoxysilanes involves the reaction of silicon with an alcohol in the presence of a copper catalyst. google.comgoogle.com This process is often carried out in a slurry reactor where catalytically-activated silicon particles are suspended in a high-boiling solvent. google.comgoogle.com this compound, along with other alkylated benzenes like dodecylbenzene (B1670861) and tetradecylbenzene, serves as an effective solvent for this reaction. google.comgoogle.com

The role of the solvent in this process is multifaceted. It helps to maintain the copper-activated silicon in a well-dispersed state, facilitates the mass transfer of the alcohol to the catalytic sites, and aids in heat transfer within the reactor. google.com The use of alkylated benzene solvents like this compound has been shown to be particularly advantageous when used with nanosized copper chloride (CuCl) catalyst precursors. google.comgoogle.com

However, the stability of the reaction can be influenced by the solvent and catalyst system. For instance, when using copper (II) hydroxide (B78521) in combination with an alkylated benzene solvent like dodecylbenzene, the direct synthesis of trialkoxysilane has been reported to become unstable after a certain percentage of the silicon has reacted. google.com

| Reaction | Role of this compound | Catalyst | Key Findings | Source |

| Direct Synthesis of Trialkoxysilanes | Reaction Solvent | Copper or Copper Compounds (e.g., CuCl) | Facilitates dispersion of silicon, mass transfer, and heat transfer. Particularly effective with nanosized CuCl precursors. | google.comgoogle.com |

Chemical Transformations and Reaction Engineering Studies of Tridecylbenzene

Sulfonation Chemistry of Tridecylbenzene (B89775)

The primary reaction in this process is the electrophilic aromatic substitution of this compound with sulfur trioxide (SO₃) to form tridecylbenzenesulfonic acid. orgosolver.comlibretexts.org This reaction is highly exothermic, releasing approximately 150-170 kJ/mol of heat, and is characterized by a significant increase in the viscosity of the reaction mixture as the reaction progresses. enviro.wikiaidic.it

The sulfonation of aromatic compounds is a cornerstone of industrial organic chemistry. nih.gov Traditionally, these reactions are understood to proceed via a two-step SEAr (electrophilic aromatic substitution) mechanism, also known as the arenium ion mechanism. nih.gov In this process, the electrophile attacks the electron-rich aromatic ring to form a stabilized intermediate (a σ-complex or arenium ion), followed by the elimination of a proton to restore aromaticity. nih.gov

Kinetic investigations into the sulfonation of alkylbenzenes have revealed a complex dependency on the reaction conditions. For instance, studies on toluene (B28343) and ethylbenzene (B125841) sulfonation have shown that the reaction kinetics are fast and highly dependent on the concentration of sulfuric acid. utwente.nl The reaction of p-nitrotoluene and chlorobenzene (B131634) with sulfur trioxide has been observed to be second-order with respect to sulfur trioxide. uwindsor.ca This suggests a mechanism involving two molecules of SO₃. uwindsor.ca One proposed mechanism that accounts for this second-order dependence involves the formation of a complex between sulfur trioxide and the sulfonic acid product, which can retard the reaction. uwindsor.ca

Computational and experimental studies on the sulfonation of linear alkylbenzenes in falling film reactors suggest that the commonly accepted mechanism for aromatic sulfonation by sulfur trioxide may not fully apply. acs.org An alternative reaction pathway has been proposed to be more consistent with the observed findings. acs.org The kinetic isotope effect of hydrogen (kH/kD) has been used to probe the mechanism of sulfonation. For the sulfonation of benzene (B151609) with sulfur trioxide at 25.0°C, the kinetic isotope effect was determined to be 1.14 ± 0.06, while for the accompanying sulfonylation reaction, it was found to be 0.86 ± 0.06. researchgate.net

While the classical arenium ion mechanism provides a fundamental framework, research suggests the existence of alternative pathways, particularly in the context of industrial sulfonation. nih.govacs.org One proposed alternative involves a concerted pathway with a cyclic transition state formed with two SO₃ molecules. nih.gov Another low-barrier mechanism proposed for reactions in apolar solvents involves a single SO₃ molecule with a sulfuric acid molecule acting as a catalyst to facilitate proton transfer. nih.gov

In the sulfonation of linear alkylbenzenes, it has been concluded that the traditional mechanism for aromatic sulfonation does not fully capture the reaction dynamics. acs.orgresearchgate.net An alternative pathway has been put forward that better aligns with both computational and experimental results. acs.orgresearchgate.net Side reactions can also occur, leading to the formation of byproducts. For example, in areas of the reactor where the film is thin, the ratio of linear alkylbenzene to sulfur trioxide can increase, potentially leading to the attachment of more than one trioxide molecule and the formation of sulfones, which are highly viscous. vurup.sk

Following the initial sulfonation reaction, the product mixture is often subjected to an "aging" or "digestion" process. researchgate.netacs.org This step is crucial for increasing the conversion of the unreacted linear alkylbenzene into the desired sulfonic acid. researchgate.netacs.org Kinetic studies of these aging reactions reveal that they occur in several distinct stages. acs.org During aging and subsequent hydrolysis, a significant portion of byproducts like sulfones and unreacted LAB can be converted into additional active matter. researchgate.net Specifically, it has been reported that approximately 25% of sulfones and 75% of unreacted LAB are removed and transformed during this stage. researchgate.net This process can lead to conversion increases of 0.5 to 1% and can eliminate conversion losses of up to 1.5% that might otherwise occur during storage. researchgate.netacs.org The aging process can be carried out in a system of two or more stirred tank reactors operated in cycles to optimize conditions and product quality. wipo.intgoogle.com

| Stage | Description | Outcome |

| Initial Sulfonation | Rapid, exothermic reaction of this compound with SO₃ in a falling film reactor. enviro.wikiacs.org | Formation of tridecylbenzenesulfonic acid and byproducts like anhydrides and sulfones. researchgate.netenviro.wiki |

| Aging (Digestion) | The reaction mixture is held for a period, allowing for further reactions to occur. researchgate.netacs.org | Increased conversion of unreacted LAB and some byproducts to the desired sulfonic acid. researchgate.netacs.org |

| Hydrolysis (Stabilization) | Water is added to the mixture. google.com | Conversion of anhydrides to sulfonic acid. researchgate.netgoogle.com |

Falling film reactors are the standard technology for industrial-scale sulfonation of linear alkylbenzenes. researchgate.netvurup.sk In these reactors, the liquid organic material flows down the inner walls of tubes while being contacted by a stream of gaseous sulfur trioxide. vurup.sk This design provides excellent heat transfer, which is critical for managing the highly exothermic reaction. aidic.itresearchgate.net The efficiency of these reactors is a subject of extensive modeling and simulation studies aimed at optimizing performance and product quality. researchgate.netresearchgate.net

Mathematical modeling is a powerful tool for understanding and optimizing the complex processes occurring within falling film reactors. researchgate.nettandfonline.com Various models have been developed to describe the sulfonation of this compound, taking into account momentum, mass, and heat transfer effects. enviro.wikiresearchgate.net

One advanced approach is the method of lines (MOL) with an adaptive mesh. researchgate.netresearchgate.net This numerical technique discretizes the spatial dimensions of the governing partial differential equations (PDEs), converting them into a system of ordinary differential equations (ODEs) that can be solved over time. researchgate.net A study using this method to model the industrial sulfonation of this compound, employing a model with three PDEs, three ODEs, and several algebraic equations, showed excellent agreement with plant data. With 60 nodes for radial discretization, the error for the exit liquid mean temperature was only 0.03%, and for SO₃ conversion, it was 1%. researchgate.netresearchgate.net This model also helped identify hot zones near the reactor entrance. researchgate.net

Reaction-diffusion models are also employed to simulate the process. vurup.skresearchgate.net These models consider the interplay between chemical reactions and the diffusion of reactants and products within the liquid film. vurup.sk A diffusion-convection-reaction model was developed for the sulfonation of this compound, and the resulting equations were solved using a finite difference backward implicit scheme. researchgate.net The development of a non-stationary diffusion mathematical model allows for the prediction and improvement of the efficiency of multi-tube film reactors. vurup.sk Such models can account for the formation of highly viscous components and their impact on the process. vurup.skcore.ac.uk

| Modeling Technique | Key Features | Application to this compound Sulfonation |

| Method of Lines (MOL) with Adaptive Mesh | Converts PDEs to ODEs for efficient solution. researchgate.net The adaptive mesh concentrates grid points in regions of high gradients, improving accuracy. researchgate.net | Accurately predicted exit temperature and SO₃ conversion in an industrial reactor. researchgate.netresearchgate.net Identified "hot zones" within the reactor. researchgate.net |

| Reaction-Diffusion Models | Couple chemical reaction kinetics with mass transport via diffusion. vurup.skresearchgate.net Can be non-stationary to capture dynamic changes. vurup.sk | Used to predict the dynamics of the target product (alkylbenzenesulfonic acid) and byproducts. vurup.sk Helps in understanding the impact of viscous component formation on reactor efficiency. vurup.skcore.ac.uk |

Reactor Performance and Process Optimization in Falling Film Reactors

Interfacial Mass Transfer and Diffusion Effects in Liquid Films

The efficiency of sulfonation reactions involving this compound in falling film reactors is significantly influenced by interfacial mass transfer and diffusion within the liquid film. rdd.edu.iqresearchgate.net In this reactor type, a thin film of the liquid organic reactant, such as this compound, flows down the inner wall of a column while contacting a concurrent flow of sulfur trioxide (SO3) vapor, which is typically diluted with an inert gas like air. rdd.edu.iq The high surface-to-volume ratio in these reactors facilitates efficient heat removal, which is crucial for controlling the highly exothermic sulfonation reaction. rdd.edu.iq

Hydrodynamic Characterization and Influence on Reactor Efficiency

The hydrodynamic behavior within a falling film reactor is a critical determinant of its efficiency in processes like the sulfonation of this compound. sci-hub.stbioline.org.br Key hydrodynamic parameters include the liquid film thickness, flow regime (laminar or turbulent), and the presence of waves at the gas-liquid interface. sci-hub.st These factors directly influence heat and mass transfer rates, and consequently, the yield and quality of the final product. sci-hub.stresearchgate.net

The flow of the liquid film can be characterized by the Reynolds number (Re). Three primary hydrodynamic regimes are typically observed:

Laminar flow with a smooth interface: Occurs at very low Reynolds numbers (Refilm < 30). sci-hub.st

Laminar flow with a wavy interface: Occurs at intermediate Reynolds numbers (30 < Refilm < 1200). sci-hub.st These waves can enhance mass transfer. researchgate.net

Turbulent flow: Occurs at high Reynolds numbers (Refilm > 1200). sci-hub.st

Artificially inducing turbulence can further intensify heat and mass transfer in both the liquid and gas phases. sci-hub.st The design of the reactor, including the geometry of the reaction surfaces and the method of liquid distribution, plays a crucial role in establishing a uniform film and preventing maldistribution, which could lead to localized over-or under-reaction. chemithon.com

Computational Fluid Dynamics (CFD) has become an important tool for characterizing the hydrodynamics in various reactor types, including stirred-tank bioreactors and specialized reactors like the Berty reactor. mdpi.comrsc.org While not specific to this compound sulfonation, these studies highlight the importance of understanding mixing patterns, gas-solid or gas-liquid contact times, and recirculation rates to optimize reactor design and performance. rsc.org The principles derived from these hydrodynamic characterizations are broadly applicable to improving the efficiency of industrial reactors used for processes like the sulfonation of this compound.

Mitigation of Viscous Byproduct Formation and Reactor Fouling

A significant challenge in the sulfonation of this compound is the formation of highly viscous byproducts, which can lead to reactor fouling and a decrease in product quality. sci-hub.stchemithon.com These byproducts can include compounds like tetralins and sulfones. sci-hub.st As the reaction progresses, the viscosity of the reaction mixture can increase, leading to poor mixing and inefficient heat transfer. chemithon.com This can cause localized temperature spikes, further promoting the degradation of the desired product and the formation of colored impurities. chemithon.com

The accumulation of these viscous components can disrupt the uniform flow of the liquid film in a falling film reactor, hindering the diffusion of SO3 into the linear alkylbenzene (LAB). sci-hub.st This ultimately reduces the yield of the target product. sci-hub.st When the concentration of these highly viscous components reaches a critical level, the reactor must be shut down and flushed, typically with water, to remove the fouling. sci-hub.st

Several strategies are employed to mitigate these issues. Controlling the reaction temperature is paramount. chemithon.com Modern sulfonation processes utilize externally cooled reaction zones and may involve rapid cooling of the reaction mixture immediately after it leaves the reaction zone to prevent overheating. chemithon.comchemithon.com The design of the reactor itself is also critical. Ensuring uniform distribution of the reactants and maintaining a thin, well-mixed film helps to prevent localized "hot spots" where byproduct formation is more likely to occur. chemithon.com Additionally, some processes may involve a "digestion" step, where the reaction mixture is held in a separate zone with agitation to allow the reaction to go to completion under controlled conditions, which can also help to minimize byproduct formation. chemithon.com

Derivatization Reactions for Enhanced Volatility and Analytical Detection

Alkylation and Methylation Techniques (e.g., Conversion to Alkylbenzenesulfonic Acid Methyl Esters)

For the analysis of complex mixtures containing compounds like this compound and its derivatives, techniques such as pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) are often employed. researchgate.netuva.nl However, many of the polar pyrolysis products, such as those with carboxylic and hydroxylic groups, are not directly suitable for gas chromatographic analysis due to issues like peak broadening and poor peak shape. uva.nl Derivatization is therefore a necessary step to increase the volatility and thermal stability of these analytes. uva.nl

Alkylation and methylation are common derivatization procedures. uva.nl One such technique is thermally assisted hydrolysis and methylation (THM), which often uses tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). uva.nlmdpi.com This process methylates carboxylic and hydroxylic groups, converting them into less polar and more volatile methyl esters and methyl ethers, respectively. uva.nl In the context of analyzing fungal melanins, which can be complex biopolymers, thermochemolysis with TMAH has been used to identify various compounds, including fatty acid methyl esters. mdpi.com This demonstrates the utility of methylation for rendering non-volatile organic acids amenable to GC/MS analysis. The choice of alkylating agent can also influence the resulting adducts, as seen in studies of DNA alkylation where different agents produce distinct patterns of modification. nih.gov

Trimethylsilylation Procedures for Analytical Applications

Trimethylsilylation (TMS) is another widely used derivatization technique in analytical chemistry, particularly for gas chromatography. uva.nltcichemicals.com This process involves replacing active hydrogen atoms in functional groups like hydroxyls and carboxylic acids with a trimethylsilyl (B98337) (TMS) group, -(CH3)3Si. This substitution increases the volatility and thermal stability of the compound, making it suitable for GC analysis. tcichemicals.com

A variety of trimethylsilylation reagents are available, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole, allowing for the selection of the most appropriate reagent based on the specific functional groups present in the analyte. uva.nltcichemicals.com In the analysis of complex natural polymers like Asian lacquers, trimethylsilylation with reagents like hexamethyldisilazane (B44280) (HMDS) has been used in conjunction with pyrolysis-GC/MS. uva.nl While in some cases it was found to be less efficient than methylation with TMAH, it proved to be more selective for certain compounds like alkenylcatechols. uva.nl The use of high-purity trimethylsilylation reagents is crucial for sensitive analyses to avoid interference from impurities. tcichemicals.com

Oxidative Degradation Pathways

The environmental fate of alkylbenzenes like this compound is largely determined by their susceptibility to oxidative degradation. In aerobic environments, the degradation of long-chain n-alkylbenzenes is often initiated by the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid. nih.gov This is followed by the β-oxidation of the resulting phenylalkanoic acid. nih.gov

For instance, in the bacterium Acinetobacter lwoffii, n-tridecylbenzene is transformed via 3-phenylpropionic acid to trans-cinnamic acid, which was identified as a dead-end product in that particular organism. nih.gov However, other bacteria, such as Alcanivorax sp., are capable of further degrading trans-cinnamic acid. nih.gov This highlights that the completeness of degradation can be species-dependent. The β-oxidation pathway involves the sequential removal of two-carbon units from the carboxylic acid chain. nih.gov

Hydroxyl Radical-Initiated Oxidation

The atmospheric transformation of this compound is primarily initiated by gas-phase reactions with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of this compound. The estimated rate constant for the vapor-phase reaction of this compound with OH radicals is 2.1 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an atmospheric half-life of approximately 18 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov

The oxidation process is understood to proceed via two main pathways common to alkylbenzenes: OH addition to the aromatic ring and H-atom abstraction from the alkyl chain.

OH Addition: The hydroxyl radical can add to the aromatic ring, forming a this compound-OH adduct. This adduct is unstable and reacts further, typically with molecular oxygen (O₂). This pathway can lead to the formation of phenolic compounds. rsc.org

H-atom Abstraction: The OH radical can abstract a hydrogen atom from the tridecyl alkyl chain. This results in the formation of a tridecylphenyl radical and a water molecule. The subsequent reactions of the alkyl radical, primarily with O₂, lead to the formation of peroxy radicals (RO₂).

These initial radical products undergo a complex series of further reactions in the atmosphere. The peroxy radicals can react with nitric oxide (NO) or other peroxy radicals (HO₂ or RO₂) to form a variety of oxygenated products. rsc.org In the case of alkylbenzenes, these reaction cascades can lead to the formation of multifunctional compounds, including carbonyls and dicarbonyls, through pathways such as the cyclization of peroxy radicals and subsequent ring-opening reactions. rsc.org While the specific product distribution for this compound is not extensively detailed in available literature, the general mechanisms established for other alkylbenzenes, such as trimethylbenzene, provide a framework for its expected atmospheric degradation. rsc.orgrsc.org

Formation of Secondary Organic Aerosols (SOA) from this compound and Related IVOCs

This compound is classified as an Intermediate Volatility Organic Compound (IVOC), a group of compounds recognized as significant precursors to Secondary Organic Aerosol (SOA). copernicus.orgnih.gov IVOCs, including long-chain alkanes and large aromatic compounds like this compound, have relatively high SOA formation yields compared to more volatile organic compounds (VOCs). nih.govresearchgate.net The oxidation products generated from the reaction of this compound with OH radicals have lower volatility than the parent compound, allowing them to partition from the gas phase to the particle phase, thus forming SOA. nih.gov

The efficiency of this conversion is described by the SOA yield, which is the mass of aerosol formed per mass of precursor hydrocarbon reacted. The SOA yield is dependent on several factors, including the concentration of nitrogen oxides (NOx). Modeling studies that lump large aromatic compounds into representative species have provided estimates for SOA yields. For large aromatics like this compound, the SOA yields are estimated based on smog chamber experiments and chemical transport models. copernicus.org

Below is a table detailing the estimated SOA mass yields for this compound under different NOx conditions, as used in a lumped species approach for atmospheric modeling. copernicus.org

| Compound | Molecular Weight ( g/mol ) | OH Rate Constant (cm³/molecule·s) | SOA Yield (Low NOx) | SOA Yield (High NOx) |

| This compound | 261 | 2.1 x 10⁻¹¹ | 0.45 | 0.25 |

Data sourced from a lumped species approach for simulating SOA production from IVOCs. copernicus.org

Environmental Behavior and Biogeochemical Cycling of Tridecylbenzene Sulfonates

Biodegradation Mechanisms

The breakdown of tridecylbenzene (B89775) sulfonates in the environment is predominantly a biological process mediated by microorganisms.

The biodegradation of linear alkylbenzene sulfonates (LAS), including this compound sulfonate, primarily occurs under aerobic conditions. wikipedia.org In the presence of oxygen, a consortium of bacteria can readily degrade LAS. researchgate.net The process is initiated by the oxidation of the alkyl chain, leading to the formation of sulfophenyl carboxylic acids (SPCs). researchgate.netresearchgate.net This is followed by the cleavage of the aromatic ring and desulfonation. uni-konstanz.deresearchgate.net

While LAS is generally considered resistant to biodegradation in the absence of oxygen, studies have shown that it can be transformed under anoxic conditions, particularly in marine sediments. acs.orgcler.comcler.com The anaerobic degradation pathway is distinct from the aerobic one and is initiated by the addition of fumarate (B1241708) to the alkyl chain. acs.org However, anaerobic degradation is generally much slower than aerobic degradation. wikipedia.orgnih.gov In some freshwater environments, the potential for anaerobic degradation of LAS is considered negligible. europa.eu

The aerobic biodegradation of this compound sulfonate begins with an attack on the terminal methyl group of the alkyl chain, a process known as ω-oxidation. uni-konstanz.deinchem.org This initial step is followed by a series of β-oxidations, where two-carbon units are sequentially cleaved from the alkyl chain. uni-konstanz.deinchem.org Alpha-oxidation, the removal of a single carbon atom, has also been observed as a contributing pathway. nih.gov This sequential shortening of the alkyl chain is a critical phase in the breakdown of the molecule. researchgate.netnih.gov

The sequential oxidation of the alkyl chain of this compound sulfonate results in the formation of a series of intermediate metabolites known as sulfophenyl carboxylic acids (SPCs). uni-konstanz.deresearchgate.netbioline.org.br These compounds have shorter alkyl chains than the parent molecule and are more water-soluble. The formation of SPCs represents the primary degradation of LAS. uni-konstanz.de Under aerobic conditions, these SPCs are further biodegraded, which involves the opening of the benzene (B151609) ring and subsequent desulfonation, ultimately leading to complete mineralization to carbon dioxide, water, and sulfate. uni-konstanz.denih.gov The disappearance of SPCs indicates the complete degradation of the parent LAS compound. nih.gov

Studies have shown that the removal efficiency of LAS homologues can vary depending on the length of their alkyl chain. In some environmental systems, such as constructed wetlands, longer-chain homologues like this compound sulfonate (C13) are removed to a greater extent than shorter-chain homologues. researchgate.netresearchgate.netacs.org This is attributed to the sequential shortening of the alkyl chain, where longer-chain homologues are transformed into shorter ones during the degradation process. nih.govresearchgate.net

Table 1: Removal Efficiencies of LAS Homologues in a Constructed Wetland

| Homologue | Removal Efficiency (%) |

| This compound sulfonate (C13) | 92.9 |

| Dodecylbenzene (B1670861) sulfonate (C12) | 84.3 |

| Undecylbenzene (B49552) sulfonate (C11) | 64.7 |

| Decylbenzene sulfonate (C10) | 41.1 |

Data sourced from studies on constructed wetlands. nih.govresearchgate.net

Formation and Fate of Sulfophenyl Carboxylic Acids

Environmental Fate Processes

Beyond biodegradation, the environmental fate of this compound sulfonates is also influenced by physical and chemical processes.

This compound sulfonate, like other LAS homologues, has a tendency to adsorb to organic matter and sediments in aquatic environments. who.intnih.gov This adsorption is influenced by factors such as the organic carbon content of the sediment. who.intnih.gov The process of adsorption can remove LAS from the water column, but it also means that these compounds can accumulate in sediments. mdpi.com While this reduces their immediate bioavailability in the water, the sediments can act as a reservoir from which the compounds can be later released or undergo slow degradation. nih.gov

Removal in Engineered Environmental Systems (e.g., Constructed Wetlands)

Constructed wetlands (CWs) are engineered systems that mimic natural wetland ecosystems to treat various types of wastewater, including those containing industrial pollutants like this compound sulfonates. boku.ac.atfrontiersin.orgnih.gov These systems utilize a combination of physical, chemical, and biological processes to remove contaminants. boku.ac.at For surfactants such as linear alkylbenzene sulfonates (LAS), which include this compound sulfonate, constructed wetlands have demonstrated significant removal efficiencies. nih.govkarger.com

The removal of LAS in constructed wetlands is influenced by the length of the alkyl chain. Studies have shown that longer-chain homologues, such as this compound sulfonate, are often removed more effectively than their shorter-chain counterparts. nih.govnih.gov For instance, in a study of a horizontal subsurface flow constructed wetland, the removal efficiency for this compound sulfonate was 92.9%, which was considerably higher than that for decylbenzene sulfonate (41.1%). nih.govfrontiersin.org This difference is partly attributed to the biodegradation pathway, where the sequential shortening of the alkyl chain can lead to the formation of lower homologues from higher ones. nih.govfrontiersin.org

Integrated systems, such as those combining constructed wetlands with microbial fuel cells (CW-MFCs), have also been investigated for the degradation of LAS. researchgate.net These systems can enhance the breakdown of these surfactants, although high concentrations can have an inhibitory effect on the microbial communities responsible for the degradation. researchgate.net The biodegradation process in these integrated systems follows a similar pathway of alkyl chain degradation, desulfonation, and eventual cleavage of the benzene ring. researchgate.net

Table 1: Removal Efficiencies of Linear Alkylbenzene Sulfonate (LAS) Homologues in a Horizontal Subsurface Flow Constructed Wetland

| LAS Homologue | Removal Efficiency (%) |

| This compound sulfonate | 92.9 |

| Dodecylbenzene sulfonate | 84.3 |

| Undecylbenzene sulfonate | 64.7 |

| Decylbenzene sulfonate | 41.1 |

Data sourced from a study on the degradation of anionic surfactants in a constructed wetland. nih.gov

Microbial Ecology and Enzyme Systems in this compound Degradation

The biodegradation of this compound, a component of linear alkylbenzene sulfonates (LAS), is carried out by diverse microbial communities. The initial and rate-limiting step in this process is the oxidation of the long alkyl chain, which is catalyzed by specific enzymes, primarily monooxygenases. boku.ac.atasm.org